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Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-5-nitropyridine

Cat. No.: B1296462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxy-4-methyl-5-nitropyridine is a versatile heterocyclic building block in organic

synthesis, primarily utilized as a key intermediate in the preparation of a variety of substituted

pyridines. Its chemical reactivity, characterized by the presence of a hydroxyl group, a nitro

group, and a pyridine ring, allows for a range of functional group transformations, making it a

valuable precursor in the synthesis of pharmaceuticals and agrochemicals. These application

notes provide an overview of its utility and detailed protocols for its key reactions.

Key Applications
The primary applications of 2-hydroxy-4-methyl-5-nitropyridine in organic synthesis revolve

around the transformation of its hydroxyl and nitro functionalities. These transformations pave

the way for the synthesis of more complex molecules with potential biological activity.

1. Synthesis of 2-Chloro-4-methyl-5-nitropyridine: The conversion of the hydroxyl group to a

chlorine atom is a crucial step, as the resulting 2-chloropyridine derivative is a versatile

intermediate for nucleophilic substitution and cross-coupling reactions.[1]

2. Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 5-

amino-4-methyl-2-pyridinol. This amino-substituted pyridine is a key intermediate in the
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synthesis of pharmacologically active compounds, including the non-steroidal mineralocorticoid

receptor antagonist, finerenone.

3. O-Alkylation: The hydroxyl group can undergo O-alkylation to introduce various side chains,

further diversifying the molecular scaffold for structure-activity relationship (SAR) studies in

drug discovery.

Data Presentation
The following tables summarize quantitative data for the key transformations of 2-Hydroxy-4-
methyl-5-nitropyridine.

Table 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine

Starting
Material

Reagents Solvent
Temperatur
e (°C)

Reaction
Time

Yield (%)

2-Amino-4-

methyl-5-

nitropyridine

Concentrated

H₂SO₄,

NaNO₂

Water -5 to 5 30 min Not specified

Table 2: Chlorination of 2-Hydroxy-4-methyl-5-nitropyridine

Starting
Material

Reagent Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%)

2-Hydroxy-4-

methyl-5-

nitropyridine

POCl₃ Toluene 110 3 Not specified

Table 3: Reduction of 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide (a related transformation)
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Starting
Material

Catalyst Solvent
Temperatur
e (°C)

Pressure
(bar)

Yield (%)

2-Chloro-5-

methyl-4-

nitro-pyridine-

1-oxide

Platinum on

carbon
Methanol 25-30 1 >99

Table 4: O-Alkylation of a Structurally Similar 2-Pyridone

Starting
Material

Base
Alkylating
Agent

Solvent
Temperatur
e (°C)

Yield (%)

1,2,3,4-

tetrahydroben

zo[c][2]

[3]naphthyridi

n-5(6H)-one

K₂CO₃

3,4-

dimethoxyph

enethyl

bromide

DMF 80 75-82

Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-
nitropyridine
This protocol is adapted from established procedures for the diazotization of aminopyridines.[4]

Materials:

2-Amino-4-methyl-5-nitropyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Ice

Water
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Procedure:

In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric

acid.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

After the addition is complete, continue stirring for 30 minutes at the same temperature.

Pour the reaction mixture onto crushed ice with vigorous stirring.

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-
hydroxy-4-methyl-5-nitropyridine.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-
nitropyridine
This protocol describes the conversion of the hydroxyl group to a chloro group using

phosphorus oxychloride.[1]

Materials:

2-Hydroxy-4-methyl-5-nitropyridine

Phosphorus Oxychloride (POCl₃)

Toluene (or other suitable solvent)

Procedure:

To a stirred suspension of 2-hydroxy-4-methyl-5-nitropyridine in a suitable solvent such as

toluene, slowly add phosphorus oxychloride.

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-chloro-4-methyl-5-nitropyridine.

Protocol 3: Reduction of the Nitro Group (General
Procedure)
This is a general protocol for the reduction of a nitro group on a pyridine ring to an amine.

Materials:

Nitro-substituted pyridine (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide)

Platinum on carbon (Pt/C) catalyst (5%)

Methanol

Hydrogen gas (H₂)

Procedure:

In a hydrogenation vessel, suspend the nitro-substituted pyridine in methanol.

Add the Pt/C catalyst to the suspension.

Pressurize the vessel with hydrogen gas (e.g., 1 bar).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC or HPLC).

Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the corresponding amino-pyridine

derivative.

Visualizations
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Caption: Synthetic pathways originating from 2-Hydroxy-4-methyl-5-nitropyridine.
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Caption: Experimental workflow for the synthesis of 2-Chloro-4-methyl-5-nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact
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